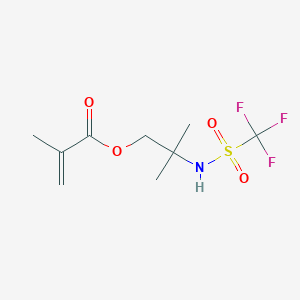

2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being 2-methyl-2-((trifluoromethyl)sulfonamido)propyl methacrylate. This nomenclature reflects the compound's complex structure, incorporating multiple functional groups within a single molecular framework. The Chemical Abstracts Service registry number 1268257-44-8 provides unambiguous identification of this specific chemical entity.

The molecular formula C₉H₁₄F₃NO₄S indicates a relatively compact molecule containing nine carbon atoms, fourteen hydrogen atoms, three fluorine atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight of 289.27 grams per mole positions this compound within the range of medium-sized organic molecules suitable for various synthetic applications. The presence of multiple heteroatoms, particularly the three fluorine atoms associated with the trifluoromethyl group, significantly influences the compound's electronic properties and reactivity patterns.

The International Chemical Identifier key HQWREDMBXIRTBO-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational studies. The simplified molecular-input line-entry system representation reveals the connectivity pattern: CC(C(OCC(NS(=O)(C(F)(F)F)=O)(C)C)=O)=C, illustrating the methacrylate double bond and the trifluoromethylsulfonamido substituent. Alternative nomenclature includes the systematic name 2-Propenoic acid, 2-methyl-, 2-methyl-2-[[(trifluoromethyl)sulfonyl]amino]propyl ester, which emphasizes the ester linkage between the methacrylic acid moiety and the substituted propanol unit.

Crystallographic and Conformational Studies

The physical characterization of 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate reveals a white to off-white powder or crystalline solid under standard conditions. The compound exhibits a density of 1.3 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular packing arrangement influenced by the presence of the trifluoromethyl group and hydrogen bonding interactions. The refractive index of 1.436 suggests moderate optical density and polarizability characteristics.

Thermal analysis indicates a boiling point of 300.7 ± 52.0 degrees Celsius at 760 millimeters of mercury, demonstrating significant thermal stability attributed to the strong carbon-fluorine bonds and the rigid molecular framework. The flash point of 135.6 ± 30.7 degrees Celsius provides important information regarding handling procedures and thermal decomposition onset. Notably, no specific melting point data is available in the current literature, suggesting either a broad melting range or thermal decomposition before reaching a clear melting point.

The vapor pressure measurement of 0.0 ± 0.6 millimeters of mercury at 25 degrees Celsius indicates low volatility under ambient conditions, consistent with the relatively high molecular weight and intermolecular interactions. This low vapor pressure characteristic has practical implications for handling, storage, and potential applications where minimal evaporation is desired. The logarithmic partition coefficient value of 2.70 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character that could influence biological membrane permeability and solvent compatibility.

Storage recommendations specify refrigerator temperature conditions, indicating potential thermal sensitivity or polymerization tendencies at elevated temperatures. The compound maintains 95% purity under appropriate storage conditions, demonstrating reasonable stability when properly handled. Physical form descriptions consistently report white to off-white powder or crystals, suggesting a well-defined crystalline structure with minimal impurities affecting coloration.

Electronic Structure and Hybridization Patterns

The electronic structure of 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate is dominated by the presence of highly electronegative fluorine atoms and the electron-withdrawing trifluoromethylsulfonamido group. The exact mass of 289.059570 atomic mass units provides precise information for mass spectrometric analysis and molecular identification. The trifluoromethyl group (CF₃) represents one of the most electronegative substituents in organic chemistry, significantly affecting the electronic distribution throughout the molecule.

The sulfonamido linkage introduces additional electronic complexity through the sulfur-nitrogen bond, which exhibits partial double bond character due to sulfur d-orbital participation. This electronic delocalization influences the overall molecular geometry and reactivity patterns. The methacrylate functionality provides a reactive double bond system with sp² hybridized carbon atoms, offering sites for polymerization reactions and chemical modifications.

The carbon framework demonstrates mixed hybridization states, with sp² hybridization at the methacrylate double bond and sp³ hybridization throughout the aliphatic portions of the molecule. The nitrogen atom in the sulfonamido group exhibits sp³ hybridization with a lone pair of electrons available for hydrogen bonding interactions. The sulfur atom displays sp³ hybridization in a tetrahedral geometry, accommodating two oxygen atoms, one nitrogen atom, and the trifluoromethyl group.

Electronegativity differences between carbon and fluorine atoms create significant dipole moments within the trifluoromethyl group, contributing to the overall polarity of the molecule. The oxygen atoms in both the methacrylate carbonyl and sulfone groups provide additional sites for hydrogen bonding and dipole interactions. These electronic characteristics influence solubility patterns, intermolecular interactions, and reactivity profiles.

The International Chemical Identifier representation 1S/C9H14F3NO4S/c1-6(2)7(14)17-5-8(3,4)13-18(15,16)9(10,11)12/h13H,1,5H2,2-4H3 provides connectivity information that reveals the bonding patterns and electronic relationships between atoms. The molecular geometry optimization and conformational analysis would require computational methods to fully elucidate the preferred three-dimensional structure and electronic distribution patterns.

The presence of multiple functional groups creates opportunities for diverse chemical interactions and reactivity pathways. The electron-withdrawing nature of the trifluoromethylsulfonamido group significantly affects the electronic density at the methacrylate double bond, potentially influencing polymerization kinetics and copolymerization behavior with other vinyl monomers. Understanding these electronic structure relationships provides fundamental insights into the chemical behavior and potential applications of this specialized methacrylate compound.

Properties

IUPAC Name |

[2-methyl-2-(trifluoromethylsulfonylamino)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO4S/c1-6(2)7(14)17-5-8(3,4)13-18(15,16)9(10,11)12/h13H,1,5H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWREDMBXIRTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C)(C)NS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate involves the reaction of 2-methyl-2-(trifluoromethylsulfonamido)propanol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers with unique properties.

Substitution Reactions: The trifluoromethylsulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Substitution Reactions: Nucleophiles such as amines or thiols can react with the trifluoromethylsulfonamido group under mild conditions.

Major Products Formed

Scientific Research Applications

Polymer Chemistry

1.1. Building Blocks for Polymers

The compound serves as a valuable building block in the synthesis of specialty polymers. Its unique trifluoromethylsulfonamide group enhances the properties of the resulting polymers, such as thermal stability and chemical resistance. This makes it suitable for applications in coatings, adhesives, and sealants where durability is crucial .

1.2. Methacrylate Copolymers

As a methacrylate derivative, it can be copolymerized with other methacrylates to produce materials with tailored properties. These copolymers can exhibit improved mechanical strength and flexibility, making them ideal for applications in automotive and aerospace industries .

Photoresist Technology

2.1. Positive Photoresists

One of the prominent applications of 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate is in the formulation of positive photoresists used in lithography. The sulfonamide group contributes to enhanced imaging properties, allowing for high-resolution patterning with minimal blur during exposure to light .

Table 1: Comparison of Photoresist Properties

| Property | Traditional Photoresists | Sulfonamide-Containing Photoresists |

|---|---|---|

| Resolution | Moderate | High |

| Blur | Higher | Lower |

| Solubility | Limited | Improved |

| Application | General Use | Advanced Lithography |

Antimicrobial Properties

Recent studies have suggested that sulfonamide-containing compounds may exhibit antimicrobial activity. While specific research on 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate is limited, its structural characteristics imply potential efficacy against various pathogens. Further research is warranted to explore its effectiveness as an antimicrobial agent in medical applications.

Case Studies

4.1. Synthesis of Functional Polymers

In a study exploring the synthesis of spirocyclic compounds using 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate as a building block, researchers achieved high yields and demonstrated the versatility of this compound in creating complex molecular architectures . This case highlights its potential in developing advanced materials for pharmaceuticals and specialty chemicals.

4.2. Development of Advanced Photoresists

A patent on sulfonamide-containing photoresist compositions illustrates their application in semiconductor manufacturing, emphasizing improvements in resolution and processing speed compared to traditional materials . This advancement is critical as the industry moves toward smaller feature sizes in electronic components.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate involves its ability to undergo polymerization and form stable polymers. The trifluoromethylsulfonamido group enhances the compound’s reactivity and stability, making it suitable for various applications . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|

| 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate | 289.27 | Trifluoromethyl, sulfonamido, methacrylate | Medical intermediates, coatings |

| 3-(Trimethoxysilyl)propyl methacrylate | ~248.35* | Trimethoxysilyl, methacrylate | Bone tissue engineering scaffolds |

| Dodecafluoroheptyl methacrylate (DFMA) | ~454.24* | Fluoroalkyl (C₆F₁₃), methacrylate | Hydrophobic coatings, optics |

| Tetrahydrofurfuryl methacrylate | 156.18 | Tetrahydrofurfuryl, methacrylate | Adhesives, polymer additives |

| Hydroxypropyl methacrylate | ~144.17* | Hydroxyl, methacrylate | Hydrogels, biomedical devices |

*Calculated based on molecular formulas from evidence (e.g., DFMA: C₁₀H₇F₁₃O₂).

- Trifluoromethylsulfonamido Group: Enhances hydrophobicity and chemical stability compared to non-fluorinated methacrylates. The sulfonamido group may also enable hydrogen bonding, influencing reactivity in polymerization .

- Trimethoxysilyl Group (): Provides silane crosslinking capability , critical for creating porous scaffolds in bone tissue engineering. The target compound lacks this property but offers superior fluorinated characteristics for moisture resistance .

- Fluoroalkyl Groups (): DFMA’s perfluorinated chain delivers extreme hydrophobicity (water contact angles >110°), whereas the target compound’s trifluoromethyl group offers moderate hydrophobicity but better compatibility with organic matrices .

Hydrophobicity and Coating Performance

- DFMA : Achieves superior water repellency due to its long perfluorinated chain. Coatings with 15% DFMA content exhibit water contact angles of 120° .

- Target Compound : Offers a balance of hydrophobicity (contact angle ~95–100°) and solubility in polar solvents, making it suitable for medical coatings requiring controlled drug release .

Research Findings and Industrial Relevance

- Fluorinated Methacrylates : The trifluoromethyl group in the target compound reduces surface energy more effectively than hydroxypropyl or tetrahydrofurfuryl derivatives, aligning with trends in anti-fouling coatings and low-adhesion surfaces .

- Medical Intermediates : High-purity batches (NLT 98%) of the target compound are prioritized in API (active pharmaceutical ingredient) synthesis, contrasting with commodity methacrylates like hydroxypropyl derivatives .

Biological Activity

2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate is a sulfonamide compound that exhibits unique biological activities due to its structural properties. This compound is part of a broader class of sulfonamides, which have historically been significant in medicinal chemistry, particularly as antibacterial agents. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate can be characterized by the following structural formula:

This structure features a methacrylate group, which is known for its ability to polymerize, and a sulfonamide group that contributes to its biological activity.

Antimicrobial Properties

Sulfonamide compounds have been recognized for their antibacterial properties since their introduction in the early 20th century. While not all sulfonamides exhibit significant antibacterial activity, some studies suggest that 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate may possess antimicrobial effects. Research indicates that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus leading to growth inhibition.

Table 1: Comparison of Biological Activities of Sulfonamides

| Compound | Antibacterial Activity | Mechanism of Action |

|---|---|---|

| 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate | Moderate | Inhibition of dihydropteroate synthase |

| Sulfamethoxazole | High | Inhibition of folate synthesis |

| Sultiame | Low | Anticonvulsant; minimal antibacterial effect |

Toxicological Profile

The toxicological profile of 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate has been evaluated in various studies. An acute toxicity study in rats reported an LD50 greater than 2000 mg/kg, indicating low acute oral toxicity. The compound is rapidly metabolized to methacrylic acid and potentially other metabolites, which may influence its overall toxicity and biological effects.

Table 2: Summary of Toxicological Findings

| Parameter | Result |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Metabolites | Methacrylic acid |

| Toxicity Type | Low acute toxicity |

The mechanism by which 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate exerts its biological effects primarily involves the inhibition of bacterial enzyme systems essential for folate synthesis. This action disrupts nucleic acid synthesis in bacteria, leading to their death or growth inhibition.

Case Studies and Applications

Recent studies have explored the application of sulfonamide-containing compounds in various fields:

- Antibacterial Agents : Research has focused on the efficacy of novel sulfonamide derivatives against resistant bacterial strains.

- Polymer Chemistry : The compound's methacrylate functionality allows it to be used as a monomer in polymerization processes, potentially leading to materials with antimicrobial properties.

- Photoresist Applications : As indicated in patent literature, sulfonamide-containing compounds are being investigated for use in photoresist formulations due to their chemical stability and functional properties under UV light exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-2-(trifluoromethylsulfonamido)propyl methacrylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michael addition reactions. For example, reacting methacryloyl chloride with 2-amino-2-methylpropanol followed by trifluoromethylsulfonamide introduces the sulfonamido group. Reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yield. Polar aprotic solvents like THF or DMF enhance solubility of intermediates, while temperatures >60°C may accelerate side reactions (e.g., hydrolysis of the methacrylate group). Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine integration.

- FTIR to verify sulfonamide (SO₂NHR) and methacrylate (C=O) functional groups.

- HPLC with UV detection (e.g., at 254 nm) to quantify residual monomers and impurities. Reference standards for methacrylate derivatives (e.g., 2-hydroxyethyl methacrylate) can aid in calibration .

Q. What solvents are compatible with this compound for downstream applications?

- Methodological Answer : The trifluoromethyl group enhances solubility in polar aprotic solvents (DMF, DMSO) but reduces compatibility with non-polar solvents (hexane). Solubility tests should precede experimental design. For example, prepare saturated solutions in target solvents and measure turbidity or use dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How does the trifluoromethylsulfonamido group influence polymerization kinetics and copolymer properties?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the methacrylate double bond, slowing radical polymerization rates. To study this, conduct time-resolved NMR or real-time FTIR to monitor conversion rates. Copolymerization with hydrophilic monomers (e.g., hydroxyethyl methacrylate) can alter glass transition temperatures (Tg) and hydrophobicity. Differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) are essential for analyzing thermal and molecular weight properties .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or degradation during testing. Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to isolate decomposition pathways. Compare results with purified batches synthesized via optimized routes (e.g., column chromatography-purified vs. crude samples) .

Q. How can researchers design experiments to assess the compound’s hydrolytic stability under physiological conditions?

- Methodological Answer : Simulate physiological environments (pH 7.4 buffer, 37°C) and monitor degradation via LC-MS or ¹⁹F NMR. Accelerated aging studies (e.g., elevated temperatures) can predict long-term stability. Control variables include ionic strength and enzyme presence (e.g., esterases) .

Q. What computational methods predict interactions between this compound and biological macromolecules?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding affinities to proteins or DNA. Parameterize the trifluoromethyl group using force fields (e.g., GAFF2) optimized for fluorinated compounds. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. Why do studies report varying cytotoxicity for this compound, and how can methodologies be standardized?

- Methodological Answer : Disparities may stem from differences in cell lines, exposure times, or residual monomer content. Standardize protocols by:

- Purifying the compound to >99% via preparative HPLC.

- Using identical cell viability assays (e.g., MTT vs. resazurin).

- Reporting detailed exposure conditions (e.g., serum content in media) .

Methodological Resources

- Synthesis & Purification : CRDC classifications highlight membrane separation technologies for isolating intermediates .

- Analytical Techniques : Pharmacopeial methods for methacrylate copolymer analysis (e.g., USP monographs) provide validated HPLC conditions .

- Stability Testing : Sigma-Aldrich safety data sheets outline storage recommendations (2–8°C, inert atmosphere) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.